Pumosetrag
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pumosetrag is a novel, orally active, and selective 5-hydroxytryptamine 3 (5-HT3) receptor agonist. It has been studied for its potential therapeutic effects in treating gastroesophageal reflux disease and irritable bowel syndrome. This compound acts as a partial agonist in rats and guinea pigs and a full agonist in mice, indicating species-specific differences in 5-HT3 receptor structure .
准备方法
The synthesis of Pumosetrag involves several steps, starting with the preparation of the thienopyridine core. The synthetic route typically includes the following steps:
Formation of the Thienopyridine Core: This involves the cyclization of a thiophene derivative with a pyridine derivative under specific reaction conditions.
Functionalization: The core structure is then functionalized to introduce the necessary functional groups, such as the carboxamide group.
Final Assembly: The final step involves coupling the functionalized core with a quinuclidine derivative to form the complete this compound molecule.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Pumosetrag undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing the carboxamide group to an amine.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Pumosetrag has been extensively studied for its potential therapeutic applications, particularly in the treatment of gastroesophageal reflux disease and irritable bowel syndrome. It has shown promising effects in reducing reflux events and improving symptoms in patients with these conditions . Additionally, this compound’s selective agonism of the 5-HT3 receptor makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.
作用机制
Pumosetrag exerts its effects by selectively binding to and activating the 5-HT3 receptor, a ligand-gated ion channel. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers a cascade of intracellular events. The specific molecular targets and pathways involved in this compound’s mechanism of action include the modulation of neurotransmitter release and the regulation of gastrointestinal motility .
相似化合物的比较
Pumosetrag belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Similar compounds include:
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: A selective 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting.
Alosetron: A 5-HT3 receptor antagonist used to treat severe irritable bowel syndrome in women.
Compared to these compounds, this compound’s partial agonist activity and species-specific effects on the 5-HT3 receptor highlight its uniqueness and potential for targeted therapeutic applications .
属性
DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. | |
CAS 编号 |
1055328-70-5 |
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI 键 |
AFUWQWYPPZFWCO-LBPRGKRZSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。